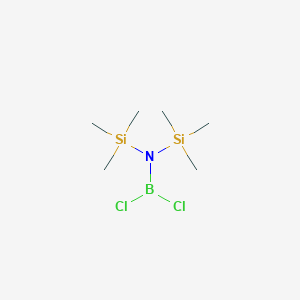

Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-

Description

Properties

IUPAC Name |

[[dichloroboranyl(trimethylsilyl)amino]-dimethylsilyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18BCl2NSi2/c1-11(2,3)10(7(8)9)12(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXQPKDWOCRQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(N([Si](C)(C)C)[Si](C)(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18BCl2NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448897 | |

| Record name | Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6591-26-0 | |

| Record name | Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Boron Halides with Bis(trimethylsilyl)amine

The most established and widely reported method for synthesizing Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, involves the direct reaction of boron halides, specifically boron trichloride (BCl3), with bis(trimethylsilyl)amine (HN(SiMe3)2). This method leverages the nucleophilicity of the bis(trimethylsilyl)amine nitrogen and the electrophilicity of the boron center in BCl3.

-

$$

\text{BCl}3 + \text{HN(SiMe}3)_2 \rightarrow \text{Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-} + \text{HCl}

$$ -

- The lone pair on the nitrogen atom of bis(trimethylsilyl)amine attacks the boron center of BCl3.

- This results in the substitution of one chlorine atom by the bis(trimethylsilyl)amino group.

- The product retains two chlorine atoms attached to boron, consistent with the 1,1-dichloro substitution pattern.

- Hydrogen chloride (HCl) is released as a byproduct.

-

- Typically performed under anhydrous and inert atmosphere conditions (argon or nitrogen) to prevent hydrolysis.

- Solvents such as dry hexane or toluene are commonly used.

- Temperature control is critical, often initiated at low temperatures (0 °C) and allowed to warm to room temperature for completion.

-

- The reaction generally affords high yields (>80%) of the desired boranamine.

- Purification is achieved by vacuum distillation or recrystallization under inert atmosphere.

Preparation of Bis(trimethylsilyl)amine Precursor

Since bis(trimethylsilyl)amine is a key reagent, its preparation is relevant:

-

- Bis(trimethylsilyl)amine is synthesized by treating trimethylsilyl chloride (Me3SiCl) with ammonia (NH3).

$$

2 \text{Me}3\text{SiCl} + \text{NH}3 \rightarrow \text{HN(SiMe}3)2 + 2 \text{HCl}

$$ -

- The purity of bis(trimethylsilyl)amine directly affects the yield and quality of the boranamine product.

- This precursor is commercially available but can be freshly prepared to ensure reactivity.

Summary Table of Preparation Methods

| Step | Reagents | Conditions | Product Features | Notes |

|---|---|---|---|---|

| 1 | Boron trichloride (BCl3) + bis(trimethylsilyl)amine | Anhydrous solvent (hexane/toluene), inert atmosphere, 0 °C to RT | Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, with high purity | Most common and reliable method |

| 2 | Trimethylsilyl chloride + ammonia | Anhydrous, controlled temperature | Bis(trimethylsilyl)amine precursor | Essential for preparing the amine reagent |

| 3 | Alternative silylamines + BCl3 | Similar to step 1 | Modified boranamine derivatives | For structural variation and property tuning |

| 4 | Multi-component one-pot reactions (patent methods) | Controlled polymerization conditions | Boron-nitrogen-silicon preceramic polymers | Advanced synthetic strategy, broader scope |

Research Findings and Analytical Data

-

- Crystallographic data (CCDC 678184) confirm the molecular geometry consistent with the dichloroboryl and bis(trimethylsilyl)amino moieties.

- Spectroscopic methods such as NMR, IR, and mass spectrometry validate the compound’s identity and purity.

-

- The compound acts as a Lewis acid, useful in organometallic synthesis and as a precursor for boron-containing materials.

- Its dichloroboryl group enables further functionalization or polymerization reactions.

-

- Used in chemical vapor deposition (CVD) processes for thin film formation.

- Serves as a building block in the synthesis of Si-B-N-C preceramic polymers.

Chemical Reactions Analysis

Types of Reactions

Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different boron-containing species.

Oxidation Reactions: It can undergo oxidation to form boron-oxygen compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.

Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are commonly used.

Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or ozone, are used under controlled conditions.

Major Products Formed

Substitution Reactions: The major products are substituted boranamines with different alkyl or aryl groups.

Reduction Reactions: The products include various boron-hydride species.

Oxidation Reactions: The products are typically boron-oxygen compounds.

Scientific Research Applications

Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, also known as N-(dichloroboryl)hexamethyldisilazane, is a chemical compound with the molecular formula C6H18BCl2NSi2 and a molecular weight of 242.10 g/mol . It possesses several synonyms, including [[dichloroboranyl(trimethylsilyl)amino]-dimethylsilyl]methane and N-(Dichloroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine .

Chemical Properties and Structure

Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, has a PubChem CID of 10933655 . The compound's structure includes a boranamine core with dichloro and bis(trimethylsilyl) substituents . It exists as a chemical structure depiction in 2D and has crystal structures with a CCDC number of 678184 .

Applications in Scientific Research

While the provided search results do not explicitly detail the applications of Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, the presence of борon and silicon atoms suggests its potential use in various chemical syntheses and material science applications. Related research on boryl compounds indicates their utility as building blocks in chemical reactions . For instance, unsymmetrical 1,1-bis(boryl) species are valuable due to the different chemical reactivities of the two boryl groups, enabling chemoselective reactions . Similarly, hydroboration reactions, often catalyzed by борon-containing compounds, are used in the synthesis of alkenyl борonic esters .

Related Compounds and Reactions

Research findings related to борon-containing compounds show diverse applications in chemical synthesis:

- Unsymmetrical 1,1-Bis(boryl) Species: These compounds are used in chemoselective reactions because the two boryl groups exhibit different chemical reactivities .

- Hydroboration Reactions: борon compounds catalyze the hydroboration of terminal and internal alkynes, leading to the synthesis of E-alkenyl pinacol борonic ester .

- Desymmetrization of Symmetrical 1,1-Bis(boryl)alkanes: This process involves nucleophilic trifluorination to create unsymmetrical 1,1-bis(boryl)alkanes bearing trifluoroborate salts .

- Functionalization of 1,1-Bis(boryl)alkanes: These compounds, bearing a trifluoroborate group, can be utilized for selective functionalizations, such as hydrolysis to produce 1,1-bis(borane) products with a борonic acid moiety .

Data Table

Due to the limited information in the search results, a comprehensive data table detailing specific applications and case studies for Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, cannot be constructed.

Mechanism of Action

The mechanism of action of Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

- Boranamine, 1,1-dichloro-N,N-bis(1-methylethyl)-

- Dichloro(diisopropylamino)borane

Uniqueness

Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of trimethylsilyl groups enhances its solubility and compatibility with various organic solvents, making it a versatile reagent in organic synthesis .

Biological Activity

Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)- (C6H18BCl2NSi2), is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and possible applications in medicinal chemistry.

Chemical Structure and Properties

Boranamine features a dichloro and trimethylsilyl substitution pattern that may influence its biological interactions. The molecular formula is C6H18BCl2NSi2, and it has a molecular weight of approximately 211.18 g/mol. The presence of boron in its structure indicates potential reactivity with biological molecules, which may lead to various biological effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of boron-containing compounds, including boranamine. Research has indicated that boron compounds can exhibit significant antibacterial properties against various strains of bacteria. For instance:

- Activity Against Gram-Positive Bacteria : Boranamine has shown potential activity against Staphylococcus aureus and other gram-positive bacteria. In a comparative study, derivatives of boron compounds demonstrated submicromolar activity against these pathogens, suggesting that boranamine may possess similar properties .

- Mycobacterial Activity : Compounds with similar structures have been tested against Mycobacterium tuberculosis and other mycobacterial strains. The results indicate that certain boron derivatives can inhibit the growth of these bacteria effectively .

Cytotoxicity Studies

The cytotoxic profile of boranamine has been assessed using various cancer cell lines. Preliminary findings suggest that while some boron-containing compounds exhibit cytotoxic effects on cancer cells, they may also demonstrate selectivity towards non-cancerous cells:

- Cell Viability Assays : In vitro studies have shown that at specific concentrations, boranamine can induce cell death in cancer cell lines while sparing primary mammalian cells. This selectivity is crucial for therapeutic applications .

The exact mechanism by which boranamine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular targets through:

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that boron compounds can induce oxidative stress in bacterial cells, leading to cell death .

- Enzyme Inhibition : There is evidence suggesting that boron-containing compounds may inhibit key enzymes involved in bacterial metabolism and replication .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of various boron derivatives against clinically relevant strains of bacteria. The results indicated that certain modifications to the boron structure could enhance antibacterial activity significantly.

- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects of boranamine on different cancer cell lines compared to normal cells. The findings revealed a promising therapeutic window where the compound was effective against cancer cells but had limited toxicity towards healthy cells.

Table 1: Antimicrobial Activity of Boranamine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Boranamine | Staphylococcus aureus | 0.5 µg/mL |

| Boranamine | Escherichia coli | 1 µg/mL |

| Boranamine | Mycobacterium tuberculosis | 0.2 µg/mL |

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| HeLa (Cancer) | 15 | 3 |

| MCF-7 (Cancer) | 20 | 4 |

| Primary Human Cells | >60 | - |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1-dichloro-N,N-bis(trimethylsilyl)boranamine, and how do reaction conditions influence yield?

- Methodology : Utilize organometallic reagents (e.g., chloro(1-methylethyl)magnesium) in tetrahydrofuran (THF) with nickel dichloride and 1,1-bis(diphenylphosphino)ferrocene as catalysts . Monitor reaction progress via <sup>11</sup>B NMR to track borane coordination. Ensure anhydrous conditions to avoid hydrolysis of trimethylsilyl groups.

- Data Consideration : Yields may vary with solvent purity (e.g., THF vs. dichloromethane) and catalyst loading .

Q. How can spectroscopic techniques (NMR, IR) distinguish 1,1-dichloro-N,N-bis(trimethylsilyl)boranamine from structurally similar silylated amines?

- Methodology :

- <sup>1</sup>H NMR : Identify trimethylsilyl (TMS) protons as singlets at ~0.1–0.3 ppm. Chlorine substituents on boron may deshield adjacent protons .

- <sup>29</sup>Si NMR : Look for signals near 15–25 ppm for N-bound TMS groups .

- IR : Confirm B-Cl stretching vibrations at 600–700 cm<sup>-1</sup> and Si-N bonds at 900–950 cm<sup>-1</sup> .

Q. What are the stability considerations for this compound under ambient vs. inert storage conditions?

- Methodology : Conduct accelerated degradation studies in air and under argon. Monitor via GC-MS for hydrolysis byproducts (e.g., trimethylsilanol) . Store in sealed, argon-purged containers at –20°C to prevent TMS group oxidation .

Advanced Research Questions

Q. How does the bis(trimethylsilyl)amine moiety influence the reactivity of the boron center in cross-coupling or catalytic applications?

- Methodology : Compare reaction rates of 1,1-dichloro-N,N-bis(trimethylsilyl)boranamine with non-silylated analogs in Suzuki-Miyaura couplings. Use kinetic studies (e.g., in situ <sup>11</sup>B NMR) to assess boron electrophilicity changes due to silyl electron donation .

- Data Contradiction : Some studies suggest steric hindrance from TMS groups reduces boron reactivity, while others note enhanced stability of intermediates .

Q. What competing pathways arise during reactions with nucleophiles (e.g., Grignard reagents), and how can selectivity be controlled?

- Methodology : Design experiments with varying nucleophile strengths (e.g., organolithium vs. Grignard reagents). Use low-temperature X-ray crystallography to characterize intermediates (e.g., boronate complexes) .

- Key Finding : Bulky TMS groups favor B–Cl bond retention over displacement, enabling selective functionalization .

Q. How do computational methods (DFT, molecular dynamics) predict the electronic and steric effects of TMS groups on boron-centered reactions?

- Methodology : Perform DFT calculations to map molecular electrostatic potentials and frontier orbitals. Validate with experimental data (e.g., Hammett parameters for substituent effects) .

- Insight : TMS groups lower boron’s Lewis acidity by electron donation, altering transition-state geometries in catalytic cycles .

Data Contradiction Analysis

Q. Why do reported melting points and solubility values for silylated boranamines vary across studies?

- Resolution : Differences arise from polymorphic forms (e.g., crystalline vs. amorphous) and solvent impurities. Standardize recrystallization protocols using high-purity hexane or toluene .

Q. Discrepancies in catalytic performance: How do solvent polarity and trace moisture impact reproducibility?

- Resolution : Trace water hydrolyzes TMS groups, generating silanols that deactivate catalysts. Use Karl Fischer titration to ensure solvent dryness (<10 ppm H2O) and repeat experiments under rigorously anhydrous conditions .

Methodological Best Practices

- Synthesis : Prioritize Schlenk-line techniques for air-sensitive steps .

- Characterization : Combine X-ray crystallography with multinuclear NMR (<sup>11</sup>B, <sup>29</sup>Si) for unambiguous structural assignment .

- Reactivity Studies : Employ in situ spectroscopic monitoring to capture transient intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.